molecular formula C14H18BrNO B263675 N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No. B263675
M. Wt: 296.2 g/mol
InChI Key: WJBVXDFUFVYCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as Br-TMCPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide acts as a positive allosteric modulator of GABAA receptors, which enhances the activity of these receptors in response to the neurotransmitter gamma-aminobutyric acid (GABA). This results in increased inhibition of neuronal activity, which can have anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide are primarily related to its modulation of GABAA receptors. It has been shown to enhance the binding of GABA to these receptors, increase the frequency of chloride ion channel opening, and prolong the duration of chloride ion channel opening. This results in increased inhibition of neuronal activity, which can have anxiolytic, anticonvulsant, and sedative effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in lab experiments is its specificity for GABAA receptors, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. However, one limitation is that its effects on GABAA receptors may vary depending on the subtype of receptor being targeted, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of interest is the development of more selective and potent positive allosteric modulators of GABAA receptors, which could have therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. Another area of interest is the use of N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide as a tool for studying the structure and function of GABAA receptors, which could lead to a better understanding of the mechanisms underlying their activity and potential new targets for drug development. Finally, there is potential for the development of N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide analogs with improved pharmacokinetic properties and reduced side effects, which could make them more suitable for clinical use.

Synthesis Methods

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 4-bromobenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide.

Scientific Research Applications

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of GABAA receptors, which are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been studied for its potential use as a tool for studying the structure and function of GABAA receptors.

properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H18BrNO/c1-13(2)11(14(13,3)4)12(17)16-10-7-5-9(15)6-8-10/h5-8,11H,1-4H3,(H,16,17)

InChI Key

WJBVXDFUFVYCJE-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)Br)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)Br)C

Origin of Product

United States

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